2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-g]quinazoline-2(1H)-one: Known for its potential as an EGFR inhibitor.
Quinazoline derivatives: Such as erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its oxazole ring imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6N4O2 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-amino-7H-[1,3]oxazolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14) |
InChI Key |
PDKCGKAAXQQQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1N=C(O3)N)N=CNC2=O |
Origin of Product |
United States |
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